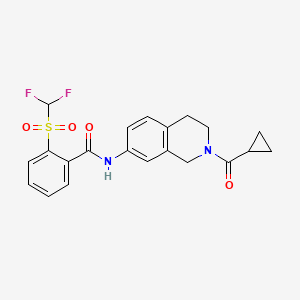
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide is a synthetic organic compound used in various fields of research
准备方法
Synthetic Routes and Reaction Conditions:
Initial Formation: : Begin with the cyclopropanecarbonyl chloride reacting with 1,2,3,4-tetrahydroisoquinoline to form the cyclopropanecarbonyl-substituted isoquinoline.
Sulfonylation: : Introduce the difluoromethylsulfonyl group to the aromatic ring using a sulfonyl chloride derivative under basic conditions.
Final Coupling: : The intermediate compounds are then coupled with benzamide under specific reaction conditions to yield the final product.
Industrial Production Methods: Industrial-scale production follows a similar synthetic pathway, with optimizations to ensure high yields and purity. Large-scale reactors, temperature control systems, and purification methods like recrystallization or chromatography are used.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the tetrahydroisoquinoline ring.
Reduction: : Reduction can occur at various functional groups, particularly the carbonyl and sulfonyl groups.
Substitution: : Nucleophilic substitution reactions are possible on the benzamide ring.
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are used for reduction.
Substitution: : Halogenated solvents and bases like sodium hydroxide facilitate substitution reactions.
Oxidation: : Produces oxidized derivatives of the tetrahydroisoquinoline ring.
Reduction: : Yields reduced forms of the carbonyl and sulfonyl groups.
Substitution: : Forms various substituted benzamides depending on the nucleophiles used.
科学研究应用
Chemistry: Used as an intermediate in synthesizing more complex molecules, serving as a building block for drug discovery and material science.
Biology: Investigated for its potential interactions with biological receptors and enzymes, contributing to our understanding of biochemical pathways.
Medicine: Explored as a potential therapeutic agent due to its unique structure, which may interact with specific targets in disease models.
Industry: Incorporated into the development of new materials and chemical processes, enhancing efficiency and performance.
作用机制
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide interacts with molecular targets through hydrogen bonding, van der Waals forces, and possibly covalent modifications. These interactions influence the pathways it engages with, leading to its various effects.
相似化合物的比较
Similar Compounds:
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((methylsulfonyl)benzamide: : Differs by having a methylsulfonyl group instead of a difluoromethylsulfonyl group.
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(benzoyl)benzamide: : Features a benzoyl group rather than a sulfonyl group.
Unique Aspects:
属性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(difluoromethylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O4S/c22-21(23)30(28,29)18-4-2-1-3-17(18)19(26)24-16-8-7-13-9-10-25(12-15(13)11-16)20(27)14-5-6-14/h1-4,7-8,11,14,21H,5-6,9-10,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPWPZWFLILIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2647687.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647691.png)
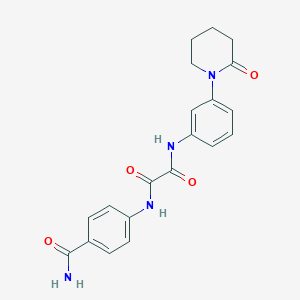
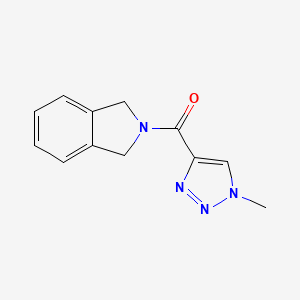
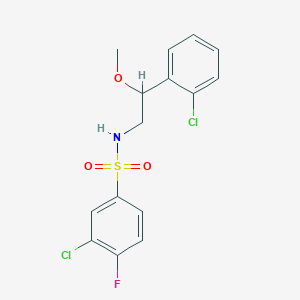
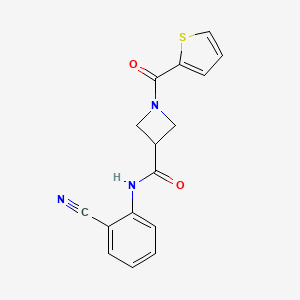
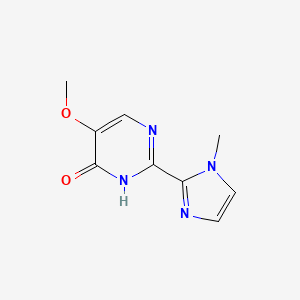
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2647703.png)
![8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2647704.png)
![N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2647705.png)
![N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B2647706.png)
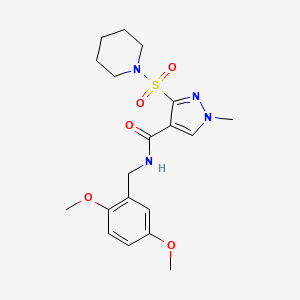
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B2647710.png)
